molecular formula C8H7NO3S B082098 Cyanomethyl benzenesulfonate CAS No. 10531-13-2

Cyanomethyl benzenesulfonate

Cat. No. B082098
CAS RN: 10531-13-2
M. Wt: 197.21 g/mol
InChI Key: SSOVHFPWMPUQOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of polysubstituted benzenes, which cyanomethyl benzenesulfonate could be considered a part of, often involves transition-metal-catalyzed reactions for high regioselectivity and yield. Approaches such as directed ortho metalation and cyclotrimerization of alkynes have been highlighted as effective for introducing substituents into the benzene ring, offering insights into potential synthetic pathways for cyanomethyl benzenesulfonate (Saito & Yamamoto, 2000).

Molecular Structure Analysis

The molecular structure of benzenesulfonate complexes, such as the α-cyclodextrin-sodium benzenesulfonate complex, reveals a channel-type structure determined by X-ray analysis. This structure involves the benzene ring located in the cavity and the sulfonato group hydrogen-bonded to the adjacent molecule, indicating the potential structural characteristics of cyanomethyl benzenesulfonate derivatives (Harata, 1976).

Chemical Reactions and Properties

Reactions of aryl benzenesulfonates with benzylamines showcase competitive pathways, providing insights into the reactivity of benzenesulfonate derivatives. These reactions proceed by S-O and C-O bond scission, indicating the chemical behavior that cyanomethyl benzenesulfonate might exhibit under similar conditions (Choi et al., 2002).

Physical Properties Analysis

The study on cyclodextrin complexes with benzenesulfonate derivatives, through NMR and hydrophobic molecular surface areas, provides a method to estimate complex formation and insights into the physical properties such as binding constants and chemical shift variations. These techniques could be applicable to understanding the physical properties of cyanomethyl benzenesulfonate (Funasaki et al., 2001).

Chemical Properties Analysis

The cooperative metal-ligand assisted E/Z isomerization and cyano activation in complexes offers a glimpse into the chemical properties of cyanomethyl benzenesulfonate. This research indicates the potential for cyanomethyl benzenesulfonate to undergo isomerization and activation reactions, showcasing its reactivity and the influence of metal ions on its chemical behavior (Mahmudov et al., 2014).

Scientific Research Applications

  • Formation of Layered Inorganic-Organic Solids : Silver benzenesulfonate forms layered 'inorgano-organic' solids with sulfonate-bridged silver(I) centers and phenyl groups. This structure, featuring a hexagonal array of silver ions, showcases a novel six-fold metal-bridging mode for the sulfonate ion (Shimizu et al., 1999).

  • Complex Formation with Cyclodextrin : The α-cyclodextrin-sodium benzenesulfonate complex forms a channel-type structure. This study used X-ray analysis to determine its orthorhombic crystal structure, revealing how the benzenesulfonate anion arranges within the α-cyclodextrin channel (Harata, 1976).

  • Catalytic Applications in Organic Synthesis : Copper benzenesulfonate effectively catalyzes the cyclocondensation of isatoic anhydride, aromatic aldehydes, and ammonium salts or primary amines in aqueous solution. This process yields mono- and disubstituted 2,3-dihydroquinazolin-4(1H)-ones, demonstrating its utility in organic synthesis (Wang et al., 2012).

  • Environmental Monitoring and Toxicity Assessment : Benzenesulfonates, including Cyanomethyl benzenesulfonate, have been monitored in municipal sewage treatment plants. This research confirms the little effect of primary settlement on the removal of these compounds, highlighting the importance of biological stages in treatment processes. Additionally, the study assesses the toxicity of aromatic sulfonated compounds (Alonso et al., 2005).

  • Photocatalytic Degradation for Environmental Cleanup : The efficiency of photocatalytic degradation of pollutants like benzenesulfonate can be enhanced through methods like ozonation. This combination results in a synergic effect, significantly improving the efficiency of the process and aiding in environmental cleanup (Zsilák et al., 2014).

  • Synthesis of Surfactants : Sodium dodecyl-benzenesulfonate, an anionic surfactant, is synthesized through neutralization reactions. The kinetics of this process have implications for the properties of the resulting granules, highlighting the industrial relevance of benzenesulfonates in the production of cleaning agents (Schöngut et al., 2013).

  • Role in Medicinal Chemistry : Benzenesulfonate derivatives have been explored as prodrugs in chemotherapy. For instance, phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates are studied as antimicrotubule prodrugs, activated by CYP1A1, specifically targeting breast cancer cells (Fortin et al., 2017).

Safety And Hazards

Cyanomethyl benzenesulfonate should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . It is also advised to avoid exposure and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

While specific future directions for Cyanomethyl benzenesulfonate were not found in the search results, it’s worth noting that sulfonate derivatives have shown strong anticancer activity in recent studies . This suggests potential future research directions in the field of medicinal chemistry.

properties

IUPAC Name

cyanomethyl benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c9-6-7-12-13(10,11)8-4-2-1-3-5-8/h1-5H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOVHFPWMPUQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073390
Record name Acetonitrile, [(phenylsulfonyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanomethyl benzenesulfonate

CAS RN

10531-13-2
Record name Cyanomethyl benzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10531-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanomethyl benzenesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010531132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, [(phenylsulfonyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyanomethyl benzenesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
S Grudziński - Acta Poloniae Pharmaceutica, 1966 - europepmc.org
[Studies on application of cyanomethyl benzenesulfonate as a new cyanomethylating agent. I. Cyanomethyl esters of arylsulfonic acids]. - … [Studies on application of cyanomethyl …
Number of citations: 2 europepmc.org
AH Norman, A Kaczmarczyk - Inorganic Chemistry, 1974 - ACS Publications
… 3_, B12HuC12-, B24H22C13', and B12H,,NH3", nitrile adducts were produced in reactions with acetonitrile, ethyl cyanoacetate, malononitrile, and cyanomethyl benzenesulfonate. The …
Number of citations: 10 pubs.acs.org
S Ehala, M Vaher, M Kaljurand - Journal of Chromatography A, 2007 - Elsevier
… 2-Chloroethyl p-toluenesulfonate, cyanomethyl benzenesulfonate, phenyl methanesulfonate and phenyl trifluoromethanesulfonate were from Aldrich (St. Louis, MO, USA). Methyl 4-…
Number of citations: 5 www.sciencedirect.com
T KAMETANI, K KAWAMURA, M TSUBUKI… - Chemical and …, 1985 - jstage.jst.go.jp
… ), prepared from the ether (4) and cyanomethyl benzenesulfonate, was carried out according to Hiroi … d) Cyanomethyl benzenesulfonate was more effective than chloroacetonitrilc as an …
Number of citations: 25 www.jstage.jst.go.jp
MY Stogniy, SA Erokhina, IB Sivaev… - … , Sulfur, and Silicon and …, 2019 - Taylor & Francis
… (NH 2 C(O)CH 2 CONH 2 ) 2 ] were isolated as minor products from the reactions of the closo-dodecaborate anion with acetonitrile, ethyl cyanoacetate, cyanomethyl benzenesulfonate …
Number of citations: 35 www.tandfonline.com
EB Sanders, HV Secor, JI Seeman - The Journal of Organic …, 1978 - ACS Publications
… In contrastto the cyanomethylation of 11, treatment of 18 with cyanomethyl benzenesulfonate did not give a crystalline product. Quaternization in Me2SO or CH3CN was followed by XH …
Number of citations: 32 pubs.acs.org
O Bakulina, D Dar'in, M Krasavin - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
The first example of employing a mixed carboxylic–sulfonic anhydride in reaction with imines is reported. Unlike its well-studied isostere homophthalic anhydride, benzo[c][1,2]oxathiin-3…
Number of citations: 4 pubs.rsc.org
JL Barkin, MD Faust, WC Trenkle - Organic Letters, 2003 - ACS Publications
… In contrast to the haloacetonitriles, cyanomethyl benzenesulfonate and alkyl nitriles failed to produce any dimer with our conditions and resulted in complete recovery of the starting …
Number of citations: 23 pubs.acs.org
HD Smith, MF Hawthorne - Inorganic Chemistry, 1974 - ACS Publications
… 3_, B12HuC12-, B24H22C13', and B12H,,NH3", nitrile adducts were produced in reactions with acetonitrile, ethyl cyanoacetate, malononitrile, and cyanomethyl benzenesulfonate. The …
Number of citations: 41 pubs.acs.org
AR Siedle, GM Bodner, AR Garber, DC Beer… - Inorganic …, 1974 - ACS Publications
Conclusion The work reported in this paper indicates that FeCl3 can be used for the purpose of attaching bifunctional nitriles to polyhedral boranes in a one-step reaction without the …
Number of citations: 70 pubs.acs.org

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